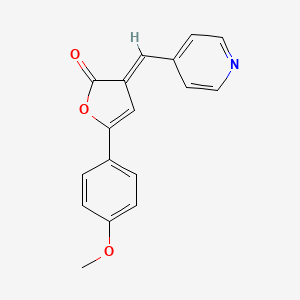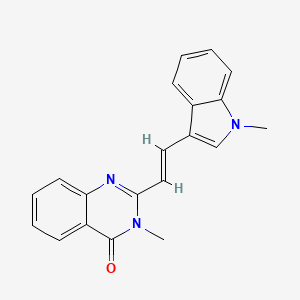
(3E)-5-(4-methoxyphenyl)-3-(pyridin-4-ylmethylidene)furan-2-one
描述
(3E)-5-(4-methoxyphenyl)-3-(pyridin-4-ylmethylidene)furan-2-one is a synthetic organic compound that belongs to the class of furan derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5-(4-methoxyphenyl)-3-(pyridin-4-ylmethylidene)furan-2-one typically involves the condensation of 4-methoxybenzaldehyde with pyridine-4-carbaldehyde in the presence of a base, followed by cyclization to form the furan ring. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
(3E)-5-(4-methoxyphenyl)-3-(pyridin-4-ylmethylidene)furan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.
Substitution: The methoxy group and the furan ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction could produce dihydrofuran derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Applications in materials science, such as the development of organic semiconductors or other functional materials.
作用机制
The mechanism of action of (3E)-5-(4-methoxyphenyl)-3-(pyridin-4-ylmethylidene)furan-2-one would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
相似化合物的比较
Similar Compounds
(3E)-5-(4-hydroxyphenyl)-3-(pyridin-4-ylmethylidene)furan-2-one: Similar structure with a hydroxy group instead of a methoxy group.
(3E)-5-(4-chlorophenyl)-3-(pyridin-4-ylmethylidene)furan-2-one: Similar structure with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (3E)-5-(4-methoxyphenyl)-3-(pyridin-4-ylmethylidene)furan-2-one may confer unique properties such as increased lipophilicity, altered electronic effects, and specific interactions with biological targets, distinguishing it from similar compounds.
属性
IUPAC Name |
(3E)-5-(4-methoxyphenyl)-3-(pyridin-4-ylmethylidene)furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-20-15-4-2-13(3-5-15)16-11-14(17(19)21-16)10-12-6-8-18-9-7-12/h2-11H,1H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAIVXXZERXJAN-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC3=CC=NC=C3)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C/C(=C\C3=CC=NC=C3)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B3905322.png)

![2-[2-(4-chlorophenyl)vinyl]-3-(2-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B3905334.png)
![3-(3-Methoxyphenyl)-2-[(1-methyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one](/img/structure/B3905341.png)
![4-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}pyridine](/img/structure/B3905355.png)
![2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3905356.png)

![1-(allylthio)-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3905368.png)
![3-(3-METHOXYPHENYL)-2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B3905380.png)
![3-(2-hydroxyphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3905384.png)
![6-[3-(1-pyrrolidin-1-ylethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3905391.png)
![2-{[4-methyl-2-(methylsulfanyl)-5,6-dihydrofuro[2,3-d]pyrimidin-6-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3905395.png)
![6-BROMO-3-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE](/img/structure/B3905403.png)
![2-{(Z)-[5-(4-bromophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B3905412.png)
